REACTION_CXSMILES
|
C([CH:6]1[CH2:11][CH2:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:13]=2[F:19])=[CH:8][CH2:7]1)CCCC.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[F:19][C:13]1[C:14]([F:18])=[CH:15][CH:16]=[CH:17][C:12]=1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:11][CH:10]=1
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Name
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4-pentyl-1-(2,3-difluorphenyl)-cyclohex-1-en
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Quantity
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0.1 mol
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Type
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reactant
|
Smiles
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C(CCCC)C1CC=C(CC1)C1=C(C(=CC=C1)F)F
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.22 mol
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Type
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reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 2 h
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Duration
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2 h
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |